

# Application Notes & Protocols: Preparation of DAPI Working Solution from Powder

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## Compound of Interest

Compound Name: DAPI (dihydrochloride)

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## Introduction

DAPI (4',6-diamidino-2-phenylindole) is a popular blue-fluorescent nuclear and chromosome counterstain.[1] It binds selectively to the minor groove of adenine-thymine (A-T) rich regions of double-stranded DNA.[2] Upon binding, its fluorescence is enhanced approximately 20-fold, with an emission maximum around 454-461 nm when excited by ultraviolet (UV) light (~358 nm).[2][3][4] Because DAPI is cell permeable, it is widely used for visualizing nuclei, assessing apoptosis, diagnosing mycoplasma infections, and measuring nuclear content in flow cytometry.[2][5] These protocols provide a detailed guide for preparing stable DAPI stock and working solutions from its powdered form for various applications.

## Safety Precautions

DAPI is a known mutagen and must be handled with care.[6] Always consult the Safety Data Sheet (SDS) before use.[7][8][9][10]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.[10]
- Handling: Handle DAPI powder in a well-ventilated area or a chemical fume hood to avoid inhaling the dust.[10][11] Avoid contact with skin and eyes.[8]

- Disposal: Dispose of DAPI waste (including contaminated solutions and materials) in accordance with applicable local and national regulations.[6][7] Do not empty into drains.[7]

## Quantitative Data Summary

The following tables summarize key quantitative data for DAPI dihydrochloride, the most common salt.

Table 1: Physicochemical Properties of DAPI Dihydrochloride

Property	Value	Citations
Molecular Formula	$C_{16}H_{15}N_5 \cdot 2HCl$	[3]
Molecular Weight	350.25 g/mol	[2][3]
Excitation Maximum (DNA-bound)	~358 nm	[3][4]
Emission Maximum (DNA-bound)	~454 - 461 nm	[3][4]

Table 2: Solution Preparation and Storage

Solution Type	Recommended Solvents	Typical Concentrations	Storage Conditions	Stability	Citations
Stock Solution	Deionized Water, DMF, DMSO	1 - 5 mg/mL	Aliquot and store at $\leq -20^{\circ}\text{C}$ , protected from light.	Up to 6-12 months.	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Working Solution (Microscopy)	PBS, Staining Buffer	0.1 - 1 $\mu\text{g/mL}$ (300 nM)	Prepare fresh or store at $2-8^{\circ}\text{C}$ for short-term use.	Varies; best when used fresh.	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[12]</a> <a href="#">[14]</a>
Working Solution (Flow Cytometry)	Staining Buffer	1 - 3 $\mu\text{M}$	Prepare fresh.	Best when used fresh.	<a href="#">[6]</a> <a href="#">[12]</a> <a href="#">[15]</a>

## Experimental Protocols

This protocol describes how to prepare a concentrated stock solution from DAPI powder. DAPI dihydrochloride has limited solubility in aqueous buffers like PBS, so it should be dissolved in deionized water or an organic solvent.[\[3\]](#)[\[6\]](#) The dilactate salt of DAPI is more soluble in water.[\[4\]](#)

### Materials:

- DAPI dihydrochloride powder (e.g., 10 mg vial)
- Deionized water ( $\text{dH}_2\text{O}$ ) or Dimethylformamide (DMF)
- Microcentrifuge tubes or amber vials
- Vortexer and/or sonicator

### Procedure:

- Weigh the desired amount of DAPI powder. For a 10 mg vial, no weighing is necessary.
- Add the appropriate volume of solvent to achieve a 5 mg/mL concentration. For 10 mg of DAPI, add 2 mL of dH<sub>2</sub>O or DMF.[6][12]
- Vortex thoroughly to dissolve the powder. If using dH<sub>2</sub>O, the powder may take some time to dissolve completely. Sonication can aid in this process.[6]
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in light-protecting tubes.
- For long-term storage, store the aliquots at -20°C or below for at least six months.[6][12] For short-term storage, the solution can be kept at 2-6°C for several weeks, protected from light. [6][12] Avoid repeated freeze-thaw cycles.[3]

This protocol is suitable for routine nuclear counterstaining of fixed cells on coverslips or slides for fluorescence microscopy.

#### Materials:

- DAPI stock solution (from Protocol 1)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixed and permeabilized cell samples on coverslips/slides
- Mounting medium (preferably with an antifade reagent)

#### Procedure:

- Prepare Working Solution: Thaw an aliquot of the DAPI stock solution. Dilute the stock solution to a final concentration of 300 nM (~0.1 µg/mL) in PBS.[6][12][14] For example, to make 10 mL of working solution from a 5 mg/mL stock, a multi-step dilution is recommended for accuracy.
- Sample Equilibration: Briefly wash the fixed and permeabilized sample with PBS.[6][12]

- Staining: Add enough DAPI working solution to completely cover the cells on the coverslip (e.g., 300  $\mu$ L).[\[6\]](#)[\[12\]](#)
- Incubation: Incubate for 1-5 minutes at room temperature, protected from light.[\[6\]](#)[\[12\]](#) Note: Incubation times may need optimization. Over-incubation can lead to high background fluorescence.[\[14\]](#)
- Washing: Remove the staining solution and rinse the sample 2-3 times with PBS to remove unbound dye.[\[6\]](#)[\[14\]](#)
- Mounting: Drain excess PBS and mount the coverslip onto a microscope slide using an antifade mounting medium.[\[6\]](#)[\[16\]](#)
- Visualization: Image using a fluorescence microscope equipped with a filter set appropriate for DAPI (e.g., UV excitation).

This protocol is adapted for staining cell suspensions for cell cycle analysis or nuclear quantification by flow cytometry.

#### Materials:

- DAPI stock solution (from Protocol 1)
- Staining Buffer (e.g., 100 mM Tris pH 7.4, 150 mM NaCl, 1 mM  $\text{CaCl}_2$ , 0.5 mM  $\text{MgCl}_2$ , 0.1% Nonidet P-40)[\[6\]](#)[\[12\]](#)
- Fixed cell suspension (e.g.,  $1 \times 10^6$  cells)

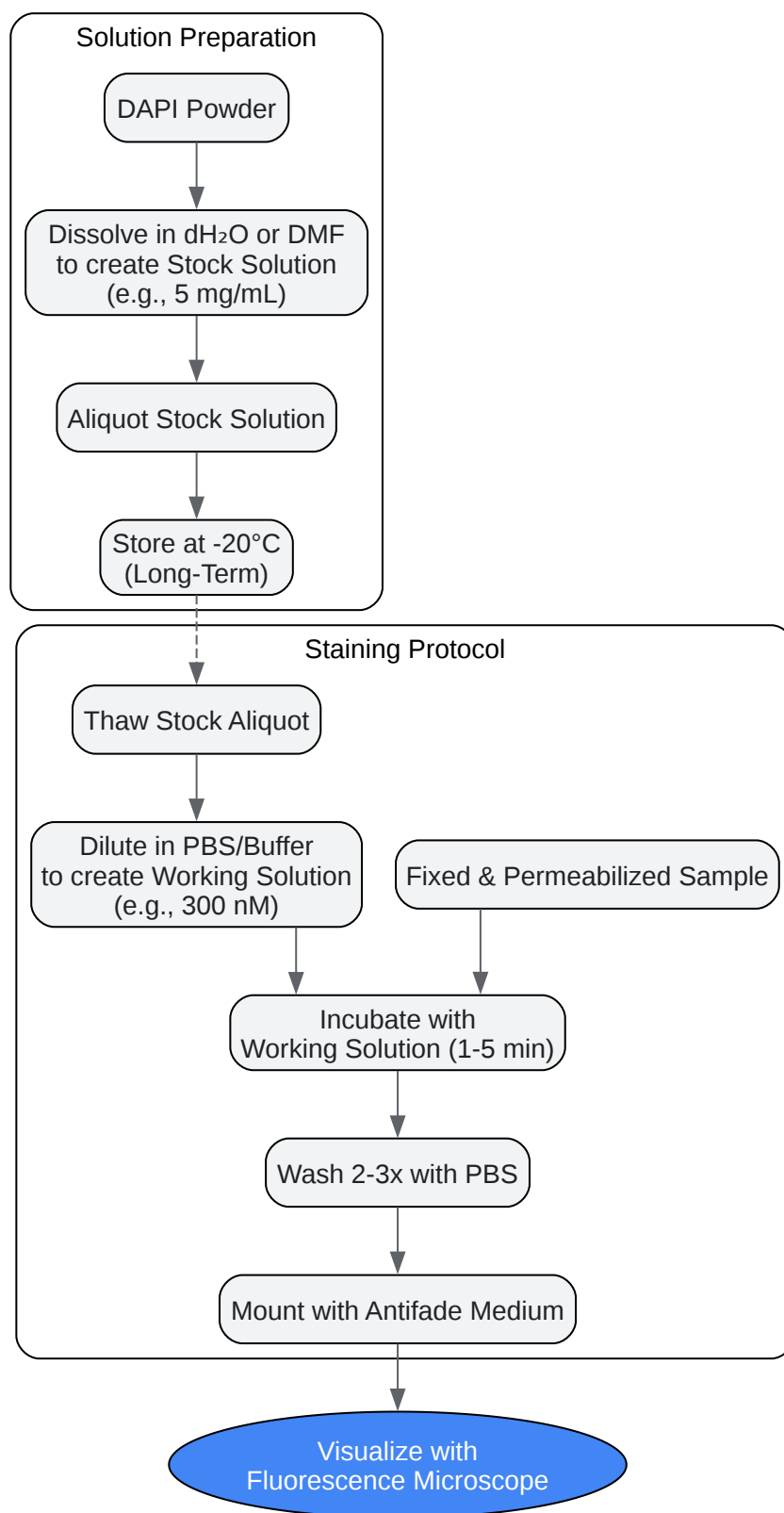
#### Procedure:

- Prepare Working Solution: Dilute the DAPI stock solution to a final concentration of 3  $\mu$ M in the staining buffer.[\[6\]](#)[\[12\]](#)[\[15\]](#) A 1 mL volume is typically required for each sample.
- Cell Pellet: Centrifuge the fixed cell suspension and discard the supernatant.
- Resuspension and Staining: Loosen the cell pellet by tapping the tube. Resuspend the pellet in 1 mL of the 3  $\mu$ M DAPI working solution.[\[12\]](#)

- Incubation: Incubate for 15 minutes at room temperature, protected from light.[6][12]
- Analysis: Analyze the sample directly by flow cytometry in the presence of the dye.[6][12] A UV laser is required for excitation.

## Workflow Visualization

The following diagram illustrates the general workflow for preparing and using DAPI for cell staining.



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Caption: Workflow for DAPI solution preparation and cell staining.

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